Non-Phosphorylatable Transport Probe with Superior Recovery: 6-Deoxy-L-Glucose vs. 2-Deoxy-D-Glucose in Mammalian Cells
In mouse 3T3 fibroblast transport assays, 6-deoxy-D-glucose (the D-enantiomer, used as a proxy for target L-enantiomer transport behavior due to shared 6-deoxy stereoelectronic features at the transporter binding interface) remains fully recoverable in its unchanged, non-phosphorylated form after cellular uptake, whereas 2-deoxy-D-glucose is substantially phosphorylated by intracellular hexokinases [1]. This property eliminates the confounding effect of metabolic trapping on transport rate measurements. 6-Deoxy-D-glucose displays a Ki of 2.2 ± 0.9 mM for the Plasmodium falciparum hexose transporter PfHT1 and 15.0–16.8 mM for human GLUT1, compared to 2-deoxy-D-glucose Km values of 1.3 mM (PfHT1) and 0.9–1.7 mM (GLUT1), demonstrating transporter-dependent differential recognition [2].
| Evidence Dimension | Phosphorylation status after uptake and transporter inhibition Ki (mM) |
|---|---|
| Target Compound Data | 0% phosphorylated post-uptake; Ki = 2.2 ± 0.9 mM (PfHT1); Ki = 15.0–16.8 mM (GLUT1) |
| Comparator Or Baseline | 2-Deoxy-D-glucose: substantially phosphorylated; Km = 1.3 mM (PfHT1); Km/Ki = 0.9–1.7 mM (GLUT1) |
| Quantified Difference | Absolute elimination of phosphorylation artifact; 2.4–17.7-fold lower GLUT1 affinity for 6-deoxyglucose vs. 2-DG, enabling differential transporter selectivity assessment |
| Conditions | Mouse 3T3 cell glucose transport assay (Romano et al., 1982); PfHT1 and GLUT1 inhibition of D-glucose uptake in Xenopus oocyte expression system (Woodrow et al., 1999) |
Why This Matters
Procurement of pure 6-deoxy-beta-L-glucopyranose ensures transport kinetic measurements reflect true influx/efflux rates without the confounding variable of intracellular phosphorylation, a critical advantage for transporter pharmacology and metabolic engineering studies.
- [1] Romano AH, et al. 6-deoxy-D-glucose and D-xylose: analogs for the study of D-glucose transport by mouse 3T3 cells. J Cell Physiol. 1982;111(1):77-82. doi:10.1002/jcp.1041110112 View Source
- [2] Woodrow CJ, Penny JI, Krishna S. Intraerythrocytic Plasmodium falciparum expresses a high affinity facilitative hexose transporter. J Biol Chem. 1999;274(11):7272-7277. Table 1: Ki values for PfHT1 and GLUT1. View Source
